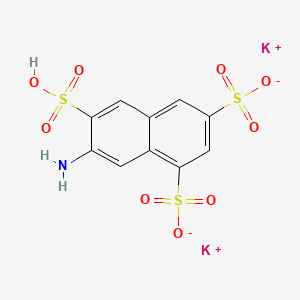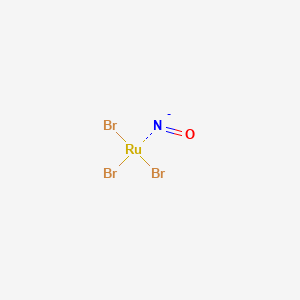![molecular formula C15H24O6 B1615378 (3R,4S)-3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]-7,7-dimethyl-4-prop-2-enoxy-2,6,8-trioxabicyclo[3.3.0]octane CAS No. 20316-77-2](/img/structure/B1615378.png)
(3R,4S)-3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]-7,7-dimethyl-4-prop-2-enoxy-2,6,8-trioxabicyclo[3.3.0]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2:5,6-Bis-O-(1-methylethylidene)-3-O-2-propenyl-alpha-D-glucofuranose, commonly known as BMG or Bis-MPA, is a compound that has gained significant interest in the scientific community due to its potential applications in various fields. BMG is a derivative of glucose and belongs to the class of compounds known as bis-MPA dendrimers.
Scientific Research Applications
Catalysis and Chemical Synthesis
1,2:5,6-Bis-O-(1-methylethylidene)-3-O-2-propenyl-alpha-D-glucofuranose is utilized in chemical synthesis, particularly in catalysis processes. Tormo and Fu (2003) discussed its role in the Barton-McCombie deoxygenation of alcohols, a process significant for its applications in creating specific organic compounds with potential industrial and pharmaceutical uses (Tormo & Fu, 2003).
Carbohydrate Derivative Formation
Ziegler et al. (1993) highlighted its application in forming carbohydrate derivatives, specifically the creation of bis(5-O-acyl-3,6-anhydro-D-glycofuranose), a compound that could have implications in the development of new sugars and related molecules (Ziegler, Vollmer, Oberhoffner, & Eckhardt, 1993).
Molecular Structure Analysis
Tankam et al. (2007) used this compound in their study to analyze molecular structures, including X-ray structural analysis, providing insights into the physical and chemical properties of such compounds. This research can aid in understanding the fundamental aspects of carbohydrate-based molecules (Tankam, Mischnick, Hopf, & Jones, 2007).
Organic Synthesis
Horton and Turner (1966) explored its utility in organic synthesis, demonstrating its transformation into various derivatives, which is essential for creating specific molecular structures for research and industrial applications (Horton & Turner, 1966).
Sugar Chain Analysis
Yamashita et al. (1986) conducted research on sugar chains, where derivatives of this compound may have been used to analyze complex carbohydrate structures in biological systems, contributing to our understanding of biochemistry and molecular biology (Yamashita, Hitoi, Matsuda, Miura, Katunuma, & Kobata, 1986).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2:5,6-Bis-O-(1-methylethylidene)-3-O-2-propenyl-alpha-D-glucofuranose involves the protection of the hydroxyl groups on the glucose molecule, followed by the introduction of the isopropylidene and propenyl groups. The final step involves the removal of the protecting groups to yield the desired compound.", "Starting Materials": [ "D-glucose", "Acetone", "Isopropyl alcohol", "Propenal", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Protection of the hydroxyl groups on glucose using acetic anhydride and pyridine", "Introduction of the isopropylidene group using acetone and acid catalyst", "Introduction of the propenyl group using propenal and sodium borohydride", "Removal of the protecting groups using methanol and hydrochloric acid", "Purification of the final product using column chromatography" ] } | |
CAS RN |
20316-77-2 |
Molecular Formula |
C15H24O6 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-prop-2-enoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole |
InChI |
InChI=1S/C15H24O6/c1-6-7-16-11-10(9-8-17-14(2,3)19-9)18-13-12(11)20-15(4,5)21-13/h6,9-13H,1,7-8H2,2-5H3/t9-,10-,11+,12-,13-/m1/s1 |
InChI Key |
XVJPYQDFXZAPEI-UJPOAAIJSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OCC=C)C |
SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCC=C)C |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCC=C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5-Dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1615295.png)

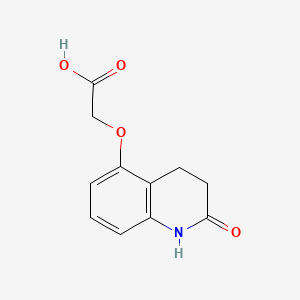

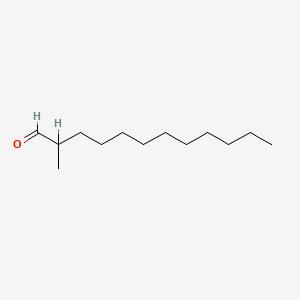
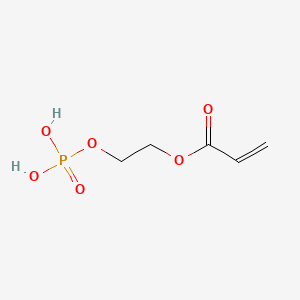
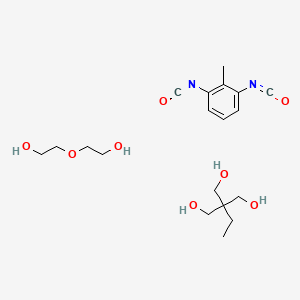


![6-aminohexanenitrile;N'-[6-(6-aminohexylamino)hexyl]hexane-1,6-diamine;N'-(6-aminohexyl)hexane-1,6-diamine;2-(chloromethyl)oxirane;hexane-1,6-diamine;hexanedinitrile;piperidine-2-carbonitrile;pyridine-2,4-diamine](/img/structure/B1615310.png)
